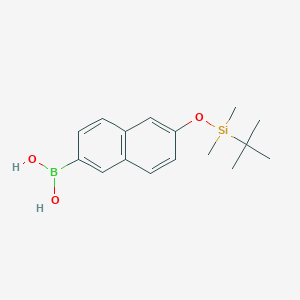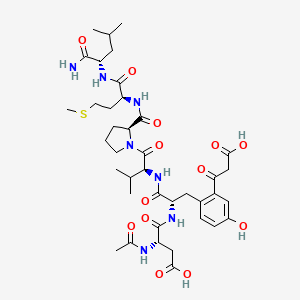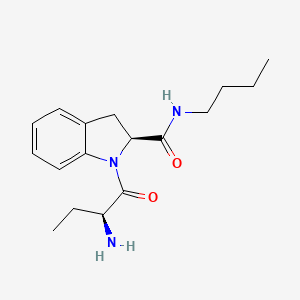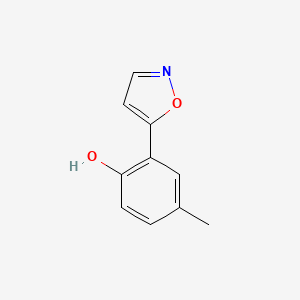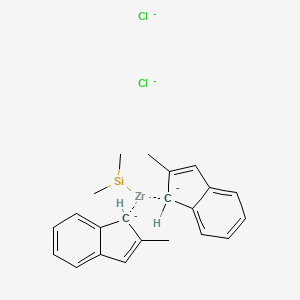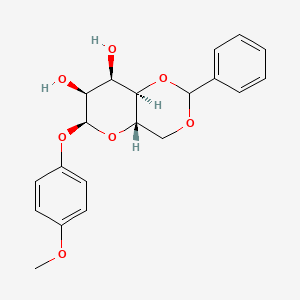
4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside
Vue d'ensemble
Description
4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside
Synthesis Analysis
- The synthesis of 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside involves multiple steps, starting from 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose, transforming it into various intermediates before obtaining the final product with high yield under certain conditions (Ohlsson & Magnusson, 2000).
Molecular Structure Analysis
- The molecular structure features specific substitutions that impact its reactivity and physical properties, notably the 4,6-O-benzylidene protecting group, which is crucial for subsequent glycosylation reactions (Jin, 2008).
Chemical Reactions and Properties
- This compound undergoes various chemical reactions, including glycosylation, to form complex oligosaccharides, demonstrating its utility in synthetic carbohydrate chemistry (Li & Kong, 2005).
Physical Properties Analysis
- The crystalline nature of some derivatives simplifies purification processes, indicative of the compound's stability and ease of handling during chemical syntheses (Ohlsson & Magnusson, 2000).
Chemical Properties Analysis
- The presence of the benzylidene moiety and its effects on the reactivity of the compound are significant, as they influence the outcome of glycosylation reactions, demonstrating the importance of protective groups in carbohydrate chemistry (Li & Kong, 2005).
2-Fluorophenylzinc iodide
Synthesis Analysis
- The synthesis of 2-Fluorophenylzinc iodide involves palladium-catalyzed cross-coupling reactions, showcasing the compound's role in forming carbon-carbon bonds, which is pivotal in organic synthesis and medicinal chemistry applications (Chen, Ozturk, & Sorensen, 2017).
Molecular Structure Analysis
- The incorporation of the fluorophenyl moiety into organic molecules is crucial for the development of novel compounds with potential pharmaceutical applications, demonstrating the importance of halogenated compounds in drug design (Pilon & Grushin, 1998).
Chemical Reactions and Properties
- 2-Fluorophenylzinc iodide is involved in selective synthesis processes, such as the radiofluorination of halopyridinyl(4'-methoxyphenyl)iodonium tosylates, highlighting its utility in radiotracer development for PET imaging (Chun & Pike, 2012).
Physical Properties Analysis
- The compound's stability and reactivity under various conditions are crucial for its use in complex synthesis processes, indicating the importance of precise reaction conditions for optimal yields (Zhang et al., 2004).
Chemical Properties Analysis
- The fluorine atom in 2-Fluorophenylzinc iodide plays a significant role in the molecule's reactivity, affecting its interaction with other chemical entities and its overall utility in synthetic chemistry, especially in the formation of carbon-fluorine bonds, which are pivotal in the development of pharmaceuticals and agrochemicals (Shi et al., 2016).
Applications De Recherche Scientifique
-
Pharmaceutical Industry
- Application : 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside is a carbohydrate-based chemical that has garnered extensive attention in the pharmaceutical industry due to its exceptional versatility as a starting material for synthesizing various therapeutic agents .
- Results or Outcomes : This compound facilitates the treatment of disconcerting illnesses such as cancer, diabetes, and inflammatory disorders .
-
Biomedical Industry
- Application : A similar compound, 4-Methoxyphenyl 3-O-allyl-4,6-O-benzylidene-b-D-galactopyranoside, is used in the biomedical industry for the development of novel drugs targeting various diseases .
- Results or Outcomes : This compound exhibits promising pharmacological properties for treating specific ailments .
-
Chemical Synthesis
-
Chiral Building Block
-
Synthesis of Various Sugars
-
Preparation of Chiral Compounds
Safety And Hazards
Orientations Futures
Given its versatility as a starting material for synthesizing various therapeutic agents, 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside is likely to continue garnering attention in the pharmaceutical industry . It shows promise in attending to a wide array of ailments, most notably cancer and diabetes .
Propriétés
IUPAC Name |
(4aS,6S,7S,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3/t15-,16+,17-,18-,19?,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRLBNMWLPNUFF-GLNIJSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]3[C@@H](O2)COC(O3)C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693678 | |
| Record name | 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside | |
CAS RN |
176299-96-0 | |
| Record name | 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Rel-(1R,2R,4S)-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B1143044.png)

